![molecular formula C14H8N2O B3050583 11H-异吲哚[2,1-a]苯并咪唑-11-酮 CAS No. 2717-05-7](/img/structure/B3050583.png)

11H-异吲哚[2,1-a]苯并咪唑-11-酮

描述

“11H-Isoindolo[2,1-a]benzimidazol-11-one” is a chemical compound . It is also known as “4B,5-DIHYDRO-4B-PHENYL-11H-ISOINDOLO (2,1-A)BENZIMIDAZOL-11-ONE” with a linear formula of C20H14N2O .

Synthesis Analysis

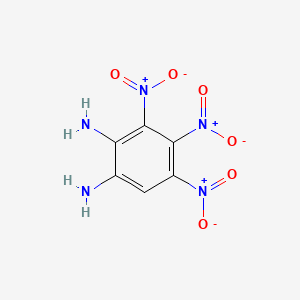

The synthesis of isoindolo[2,1-a]benzimidazole and its derivatives has been reviewed in several studies . The most widely used methods for the synthesis of the various isoindolo[2,1-a]benzimidazoles are based on the reaction of the two NH2 groups of o-arylenediamines with the two substituents of o-disubstituted arenes . For instance, in 1906, Thiele and Falk first produced 11H-isoindolo[2,1-a]benzimidazole from o-phenylenediamine and phthalic anhydride .

Chemical Reactions Analysis

The chemical characteristics of isoindole derivatives have been investigated in the chemistry of heterocyclic compounds . The reaction of o-arylenediamines with bifunctional compounds – o-disubstituted arenes is a common method for the synthesis of various isoindolo[2,1-a]benzimidazoles .

科学研究应用

合成技术

- 取代的 2-甲酰基苯甲酸:对 11H-异吲哚[2,1-a]苯并咪唑-11-酮的研究涉及通过取代的 2-甲酰基苯甲酸与各种化合物(如邻苯二胺)反应合成其衍生物。这些研究导致了创造具有独特性能的不同衍生物的最佳条件的开发 (Gromachevskaya 等,2013).

- 微波辐射合成:11H-异吲哚[2,1-a]苯并咪唑-11-酮的新型三氟甲基取代衍生物已使用无溶剂微波辐射合成,展示了一种创建这些化合物的有效且便捷的方法 (Lingaiah 等,2005).

化学性质和表征

- 化学特性和量子化学计算:对 11H-异吲哚[2,1-a]苯并咪唑-11-酮及其衍生物的化学特性的研究包括量子化学计算和合成方法的综述,阐明了它们的潜在实际应用 (Lyaskovskyy 等,2007).

- 光谱表征:包括核磁共振技术在内的光谱方法已用于表征 11H-异吲哚[2,1-a]苯并咪唑-11-酮的衍生物,提供了对其结构和性质的详细见解 (Louvet 等,1994).

在材料科学中的应用

- 染料和颜料:11H-异吲哚[2,1-a]苯并咪唑-11-酮的衍生物已被用于制造新型杂环分散染料。这些染料在尼龙和聚酯等织物上表现出良好的染色性能,表明它们在纺织工业中的潜力 (Patel 等,2002).

- 基于聚合物的应用:包括 11H-异吲哚[2,1-a]苯并咪唑-11-酮在内的新型供体-受体聚合物已被合成用于三元闪存和发光,展示了该化合物在先进材料应用中的多功能性 (Zhang 等,2019).

未来方向

The practical importance of both low-molecular and polymeric derivatives of isoindolo[2,1-a]benzimidazole has been discussed . They have been used in industry as dyes and as pigments for fibers and plastics . Polymers with an isoindolobenzimidazole fragment are also very widely used . The results of the trials demonstrate the prospects of using the products in the cultivation of sunflowers and in the search for new antidotes in this series of heterocycles .

作用机制

Mode of Action

The compound is part of a larger class of isoindolo[2,1-a]benzimidazoles, which are known to interact with various biological targets . .

Biochemical Pathways

Isoindolo[2,1-a]benzimidazoles have been associated with a variety of potential practical applications, suggesting that they may interact with multiple biochemical pathways

Result of Action

As a member of the isoindolo[2,1-a]benzimidazole class, it may share some of the biological activities associated with these compounds . .

属性

IUPAC Name |

isoindolo[2,3-a]benzimidazol-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c17-14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16(13)14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLWGEXLAMKZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290678 | |

| Record name | 11H-Isoindolo[2,1-a]benzimidazol-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11H-Isoindolo[2,1-a]benzimidazol-11-one | |

CAS RN |

2717-05-7 | |

| Record name | NSC138029 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000756589 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC70338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11H-Isoindolo[2,1-a]benzimidazol-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches for 11H-Isoindolo[2,1-a]benzimidazol-11-one derivatives?

A1: Several methods have been explored for the synthesis of these compounds. A notable approach involves reacting 3-nitro-5-trifluoromethyl-o-phenylenediamine with aromatic anhydrides. This reaction can be facilitated by microwave irradiation and a catalyst like ZnCl2 impregnated on silica gel, offering a solvent-free environment [, ]. Another method utilizes substituted 2-formylbenzoic acids as starting materials for the synthesis [, ].

Q2: What is the role of spectroscopic techniques in understanding the structure of 11H-Isoindolo[2,1-a]benzimidazol-11-one derivatives?

A2: Spectroscopic techniques are crucial for structural elucidation. 1H and 13C NMR spectroscopy, along with 2D NMR methods, allow for the complete assignment of proton and carbon signals, confirming the structure of synthesized derivatives []. Additionally, UV-Vis, IR, and mass spectrometry provide valuable information about electronic transitions, functional groups, and molecular weight, respectively [].

Q3: Can you provide an example of how specific substituents influence the synthesis of 11H-Isoindolo[2,1-a]benzimidazol-11-one derivatives?

A3: Research highlights the successful incorporation of trifluoromethyl substituents into the 11H-Isoindolo[2,1-a]benzimidazol-11-one scaffold [, ]. This modification is achieved by using 3-nitro-5-trifluoromethyl-o-phenylenediamine as a starting material, demonstrating the feasibility of introducing specific functional groups to potentially tailor the compound's properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Chlorophenyl)-2-oxoethyl]malononitrile](/img/structure/B3050500.png)

![3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate](/img/structure/B3050506.png)